molecular formula C12H18N2 B8562872 n-(Cyclopropyl(pyridin-4-yl)methyl)propan-1-amine

n-(Cyclopropyl(pyridin-4-yl)methyl)propan-1-amine

Katalognummer: B8562872
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: QDYBRTWINOBLHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(pyridin-4-yl)methylamine is an organic compound that features a cyclopropyl group, a pyridin-4-yl group, and a propylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(pyridin-4-yl)methylamine typically involves multi-step organic reactions. One common approach is to start with the cyclopropylation of a suitable pyridine derivative, followed by the introduction of the propylamine group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Cyclopropyl(pyridin-4-yl)methylamine may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl(pyridin-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(pyridin-4-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Cyclopropyl(pyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclopropyl(pyridin-3-yl)methylamine
  • Cyclopropyl(pyridin-2-yl)methylamine
  • Cyclopropyl(quinolin-4-yl)methylamine

Uniqueness

Cyclopropyl(pyridin-4-yl)methylamine is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding affinity and selectivity towards certain molecular targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.

Eigenschaften

Molekularformel

C12H18N2

Molekulargewicht

190.28 g/mol

IUPAC-Name

N-[cyclopropyl(pyridin-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C12H18N2/c1-2-7-14-12(10-3-4-10)11-5-8-13-9-6-11/h5-6,8-10,12,14H,2-4,7H2,1H3

InChI-Schlüssel

QDYBRTWINOBLHW-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(C1CC1)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.